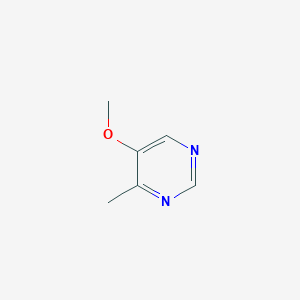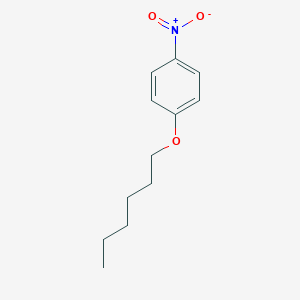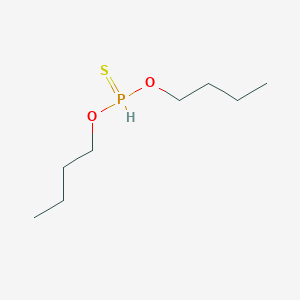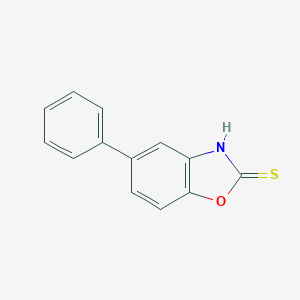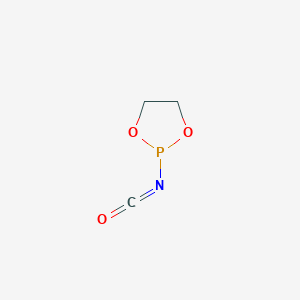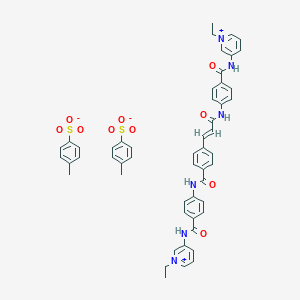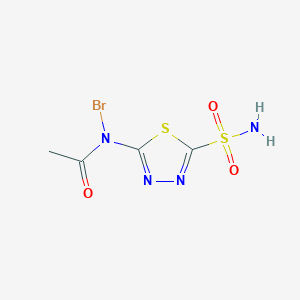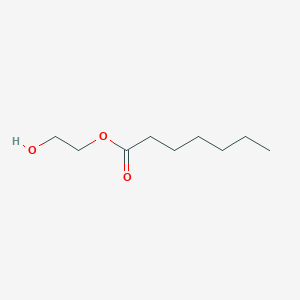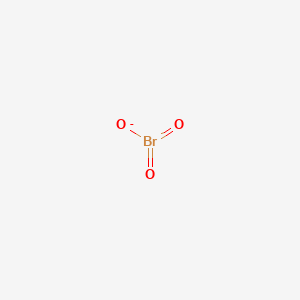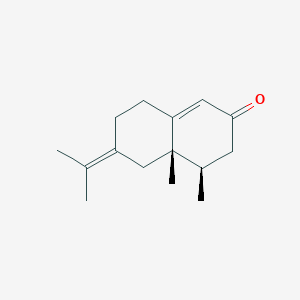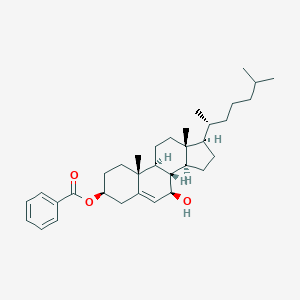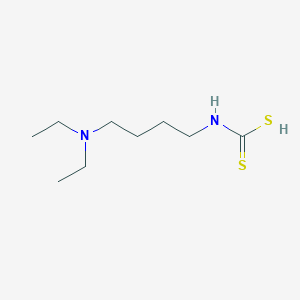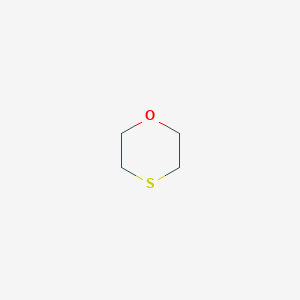
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(phenylmethyl)-, 2-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(phenylmethyl)-, 2-oxide, also known as DPCPX, is a selective antagonist of adenosine A1 receptors. It has been widely used in scientific research to investigate the physiological and biochemical effects of adenosine A1 receptors.
作用機序
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(phenylmethyl)-, 2-oxide acts as a competitive antagonist of adenosine A1 receptors. It binds to the receptor and prevents adenosine from binding, thereby blocking the downstream signaling pathways that are activated by adenosine binding.
生化学的および生理学的効果
The physiological effects of 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(phenylmethyl)-, 2-oxide are largely dependent on the specific tissue and cell types being studied. In general, 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(phenylmethyl)-, 2-oxide has been shown to block the effects of adenosine on cardiovascular function, neurotransmission, and immune function.
実験室実験の利点と制限
One of the major advantages of using 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(phenylmethyl)-, 2-oxide in scientific research is its selectivity for adenosine A1 receptors. This allows researchers to specifically target this receptor and study its effects without interfering with other signaling pathways. However, one limitation of 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(phenylmethyl)-, 2-oxide is that it has a relatively short half-life, which can make it difficult to achieve and maintain effective concentrations in vivo.
将来の方向性
There are several potential future directions for research involving 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(phenylmethyl)-, 2-oxide. One area of interest is the role of adenosine A1 receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential area of research is the use of 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(phenylmethyl)-, 2-oxide as a tool for studying the effects of adenosine A1 receptor activation on immune function. Additionally, there is ongoing research into the development of more potent and selective adenosine A1 receptor antagonists that could be used in both basic research and clinical settings.
科学的研究の応用
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(phenylmethyl)-, 2-oxide has been used extensively in scientific research to study the physiological and biochemical effects of adenosine A1 receptors. Adenosine A1 receptors are widely distributed throughout the body and are involved in a variety of physiological processes, including cardiovascular function, neurotransmission, and immune function.
特性
CAS番号 |
15761-96-3 |
|---|---|
製品名 |
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(phenylmethyl)-, 2-oxide |
分子式 |
C12H17O3P |
分子量 |
240.23 g/mol |
IUPAC名 |
2-benzyl-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C12H17O3P/c1-12(2)9-14-16(13,15-10-12)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
InChIキー |
QULASSAQFUJMIP-UHFFFAOYSA-N |
SMILES |
CC1(COP(=O)(OC1)CC2=CC=CC=C2)C |
正規SMILES |
CC1(COP(=O)(OC1)CC2=CC=CC=C2)C |
その他のCAS番号 |
15761-96-3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

